Sorafenib-d3

Vue d'ensemble

Description

CM-4307, également connu sous le nom de Donafenib, est un composé de petite molécule actuellement en cours d'investigation dans des essais cliniques. Sa formule chimique est C21H16ClF3N4O3. Donafenib est étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du carcinome hépatocellulaire (CHC) et du cancer différencié de la thyroïde .

Mécanisme D'action

Target of Action

Sorafenib-d3, also known as Donafenib, is an oral multikinase inhibitor that targets multiple receptor kinases . The primary targets of this compound include:

- Raf kinases : These are part of the Raf/MEK/ERK pathway, which is frequently deregulated in cancer .

- Vascular Endothelial Growth Factor Receptors (VEGFR) : These receptors play a crucial role in tumor angiogenesis .

- Platelet-Derived Growth Factor Receptors (PDGFR) : These receptors are involved in cell growth and division .

Mode of Action

This compound interacts with its targets to inhibit tumor cell proliferation and angiogenesis, and promote tumor cell apoptosis . It blocks tumor cell proliferation by inhibiting the activity of Raf-1, B-Raf, and kinases in the Ras/Raf/MEK/ERK signaling pathway . It also reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature .

Biochemical Pathways

The biochemical pathways affected by this compound primarily include the Raf/MEK/ERK pathway and the VEGF and PDGF pathways . By inhibiting these pathways, this compound disrupts the signaling processes that promote tumor cell proliferation and angiogenesis .

Pharmacokinetics

Sorafenib exhibits a highly variable absorption profile due to enterohepatic reabsorption and poor solubility . This compound, a deuterium derivative of sorafenib, has improved solubility, leading to enhanced bioavailability . The pharmacokinetically equivalent dose of this compound to the reference Nexavar® 200 mg was evaluated in a study involving healthy volunteers .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor cell proliferation, the reduction of tumor angiogenesis, and the promotion of tumor cell apoptosis . It has been found to cause endoplasmic reticulum stress in rat primary cardiomyocytes, resulting in cardiotoxicity by increasing the expression of pro-inflammatory factors and cardiac fetal genes .

Analyse Biochimique

Biochemical Properties

Sorafenib-d3 interacts with several enzymes, proteins, and other biomolecules. It inhibits Raf-1, B-Raf, and VEGFR-3 . The nature of these interactions involves the inhibition of these kinases, thereby preventing their normal function in cellular signaling pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of tumor cells and angiogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It inhibits Raf-1, B-Raf, and VEGFR-3, thereby disrupting the normal functioning of these kinases . This inhibition leads to changes in gene expression and impacts cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. High-dose this compound was administered once weekly in exposure escalation cohorts according to a 3 + 3 design . Drug monitoring was performed in weeks 1–3 and doses were adjusted to achieve a predefined target plasma area under the curve (AUC) (0–12 h) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low-dose Sorafenib safely suppresses NASH progression in mice . High-dose Sorafenib administration resulted in dose-limiting toxicity precluding dose escalation above the exposure cohort of 125–150 mg/L/h .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits Raf-1, B-Raf, and VEGFR-3, which are key components of the MAPK signaling pathway . This inhibition can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse du CM-4307 ne sont pas largement documentées dans la littérature disponible. Il est probable que des méthodes de synthèse organique impliquant des réactions clés, telles que la formation d'amide, la substitution aromatique et la fermeture de cycle hétérocyclique, sont employées.

Méthodes de production industrielle : Les informations concernant les méthodes de production industrielle à grande échelle du CM-4307 sont limitées. Généralement, les sociétés pharmaceutiques optimisent les voies de synthèse pour obtenir une production rentable et évolutive.

Analyse Des Réactions Chimiques

Réactivité : Le CM-4307 peut subir diverses réactions chimiques, notamment :

Oxydation : Les réactions d'oxydation potentielles pourraient impliquer le groupe trifluorométhyle ou d'autres groupes fonctionnels.

Réduction : Des réactions de réduction peuvent se produire à des sites spécifiques au sein de la molécule.

Substitution : Des réactions de substitution aromatique (par exemple, la substitution aromatique nucléophile) pourraient modifier les cycles phényles.

Autres transformations : Des réactions supplémentaires, telles que la cyclisation ou le clivage de la liaison amide, peuvent également être pertinentes.

Réactifs et conditions courants : Les réactifs et conditions spécifiques pour ces réactions ne sont pas facilement disponibles dans la littérature. Les chercheurs exploreraient probablement divers catalyseurs, solvants et températures pour optimiser les transformations souhaitées.

Principaux produits : Les principaux produits formés lors de ces réactions dépendraient des conditions de réaction spécifiques et de la régiosélectivité des groupes fonctionnels impliqués.

4. Applications de la recherche scientifique

Chimie : Les chercheurs peuvent étudier sa réactivité, sa stabilité et de nouvelles méthodologies de synthèse.

Biologie : Des études pourraient explorer ses effets sur les processus cellulaires, les voies de signalisation et les cibles thérapeutiques potentielles.

Médecine : Des essais cliniques évaluent son efficacité et sa sécurité dans le traitement du CHC et du cancer de la thyroïde.

Industrie : Le CM-4307 peut trouver des applications dans le développement de médicaments et la médecine de précision.

5. Mécanisme d'action

Le mécanisme précis par lequel le CM-4307 exerce ses effets reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires spécifiques, telles que les kinases ou les récepteurs, modulant les voies cellulaires liées à la progression du cancer.

Applications De Recherche Scientifique

Chemistry: Researchers may investigate its reactivity, stability, and novel synthetic methodologies.

Biology: Studies could explore its effects on cellular processes, signaling pathways, and potential therapeutic targets.

Medicine: Clinical trials evaluate its efficacy and safety in treating HCC and thyroid cancer.

Industry: CM-4307 may find applications in drug development and precision medicine.

Comparaison Avec Des Composés Similaires

Le CM-4307 présente des similitudes avec d'autres inhibiteurs de kinases, y compris le Sorafenib (forme non deutérée). Sa déutération (sous forme de Sorafenib D3) peut avoir un impact sur la pharmacocinétique et la stabilité métabolique. Des études supplémentaires sont nécessaires pour mettre en évidence son caractère unique et ses avantages par rapport aux composés apparentés .

Propriétés

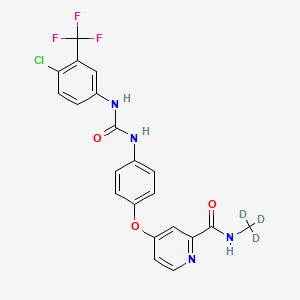

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQJTXFUGDVEO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648995 | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130115-44-4 | |

| Record name | CM-4307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130115444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CM-4307 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41XGO0VS1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.